molecular formula C9H11BrO2Zn B14885980 3-Ethoxy-4-methoxyphenylZinc bromide

3-Ethoxy-4-methoxyphenylZinc bromide

Cat. No.: B14885980
M. Wt: 296.5 g/mol
InChI Key: BXOBHKAAKLSEMT-UHFFFAOYSA-M
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Description

3-Ethoxy-4-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxy-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form simpler hydrocarbons or alcohols.

    Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or alkyl lithium reagents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

3-Ethoxy-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The palladium catalyst then facilitates the formation of a new carbon-carbon bond, completing the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.

    3-Ethoxy-4-methoxyphenylmagnesium bromide: A Grignard reagent with a magnesium bromide group.

    3-Ethoxy-4-methoxyphenyl lithium: Contains a lithium group instead of zinc bromide.

Uniqueness

3-Ethoxy-4-methoxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to participate in cross-coupling reactions with high efficiency and selectivity makes it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C9H11BrO2Zn

Molecular Weight

296.5 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2-methoxybenzene-5-ide

InChI

InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BXOBHKAAKLSEMT-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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